2-(Methoxymethyl)-1,3,5-trimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAMPSPWYDTXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277006 | |
| Record name | 2-(methoxymethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-55-0 | |
| Record name | NSC341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methoxymethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxymethyl 1,3,5 Trimethylbenzene and Its Precursors
Direct Synthesis Approaches for Methoxymethylation
Direct methods focus on the introduction of a methoxymethyl group onto the 1,3,5-trimethylbenzene (mesitylene) ring. These approaches, while potentially more atom-economical, face challenges such as controlling regioselectivity and preventing polysubstitution due to the activated nature of the mesitylene (B46885) ring.
Electrophilic Alkoxymethylation Strategies
Electrophilic alkoxymethylation is a class of electrophilic aromatic substitution reactions. In principle, 2-(methoxymethyl)-1,3,5-trimethylbenzene can be synthesized by reacting mesitylene with a suitable electrophilic methoxymethylating agent in the presence of a Lewis acid catalyst. A common reagent for this purpose is methoxymethyl methyl ether or dimethoxymethane, activated by a Lewis acid like tin(IV) chloride (SnCl₄) or boron trifluoride (BF₃).
The reaction mechanism involves the formation of a methoxymethyl cation (CH₃OCH₂⁺) or a related electrophilic species, which is generated from the reagent by the action of the Lewis acid. The electron-rich mesitylene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the final product. Due to the high reactivity of mesitylene, careful control of reaction conditions, such as temperature and stoichiometry, would be crucial to favor monosubstitution and yield the desired this compound.
Catalytic Approaches to Methoxymethylation of Trimethylbenzenes
Catalytic methods offer an alternative to stoichiometric Lewis acids, often employing solid acid catalysts which can simplify product purification and catalyst recovery. Heterogeneous catalysts such as zeolites (e.g., ZSM-5), sulfated zirconia, or ion-exchange resins could potentially catalyze the direct methoxymethylation of mesitylene. dntb.gov.uaftstjournal.com These solid acids possess Brønsted or Lewis acid sites that can activate a methoxymethylating agent, such as methanol (B129727) and formaldehyde (B43269) or dimethoxymethane, facilitating the electrophilic attack on the aromatic ring.
The use of solid acid catalysts in alkylation and related reactions is well-established. dntb.gov.ua For the methoxymethylation of mesitylene, the reaction would likely be performed in the liquid or gas phase at elevated temperatures. The porous structure of catalysts like zeolites can also impart shape selectivity, potentially influencing the regioselectivity of the substitution. Research in the conversion of methanol to aromatic compounds over zeolite catalysts highlights the generation of alkylating species that modify aromatic rings, suggesting the feasibility of such direct catalytic approaches. mdpi.com
Electrochemical Synthesis Methods for Methoxymethyl Benzene (B151609) Derivatives
Electrochemical synthesis represents a modern and environmentally conscious approach to forming C-C and C-O bonds. While a specific electrochemical synthesis for this compound is not prominently documented, analogous reactions suggest its viability. For instance, the electrochemical coupling of toluene (B28343) with methanol in an ionic liquid medium has been successfully demonstrated to produce methoxymethyl benzene.
This process typically involves the anodic oxidation of the aromatic substrate (mesitylene) to form a radical cation. Concurrently, methanol can be oxidized to form a methoxymethyl radical (•CH₂OCH₃). These reactive intermediates can then couple to form the desired product. The reaction is often carried out in an undivided cell using graphite (B72142) electrodes. The use of an ionic liquid can serve as both the supporting electrolyte and a catalyst. This method avoids harsh chemical oxidants and can often be performed at room temperature and atmospheric pressure, presenting a green alternative to traditional chemical synthesis.
Indirect Synthetic Pathways via Precursor Functionalization
Indirect routes involve the initial synthesis of a functionalized mesitylene derivative, which is then converted to the target methoxymethyl ether. These multi-step pathways often provide better control over selectivity and are frequently the most practical methods for laboratory-scale synthesis.
Synthesis from Halogenated 1,3,5-Trimethylbenzene Derivatives (e.g., 2-(Bromomethyl)-1,3,5-trimethylbenzene)
A robust and widely used indirect method is the nucleophilic substitution of a halogenated mesitylene precursor. This two-step sequence begins with the benzylic halogenation of mesitylene to produce 2-(halomethyl)-1,3,5-trimethylbenzene, followed by a Williamson ether synthesis.
Step 1: Synthesis of 2-(Chloromethyl)-1,3,5-trimethylbenzene The precursor, 2-(chloromethyl)-1,3,5-trimethylbenzene (mesityl chloride), can be prepared via the chloromethylation of mesitylene. chemeo.com This reaction typically involves treating mesitylene with formaldehyde and hydrogen chloride in the presence of a catalyst like zinc chloride.
Step 2: Williamson Ether Synthesis The resulting 2-(chloromethyl)-1,3,5-trimethylbenzene is then treated with a strong base, typically sodium methoxide (B1231860) (NaOCH₃), in a suitable solvent like methanol or tetrahydrofuran (B95107) (THF). juniperpublishers.com The methoxide ion acts as a nucleophile and displaces the chloride ion via an Sₙ2 mechanism to form the desired this compound. stackexchange.com The same principle applies to the bromo-analogue, 2-(bromomethyl)-1,3,5-trimethylbenzene, which is often more reactive.
| Step | Reactants | Key Reagents/Catalyst | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 1,3,5-Trimethylbenzene | Formaldehyde, HCl, ZnCl₂ | 2-(Chloromethyl)-1,3,5-trimethylbenzene | Chloromethylation |
| 2 | 2-(Chloromethyl)-1,3,5-trimethylbenzene | Sodium Methoxide (NaOCH₃) | This compound | Williamson Ether Synthesis |
Conversions from other Benzyl-Substituted Mesitylenes
Another versatile indirect pathway involves the methylation of 2-(hydroxymethyl)-1,3,5-trimethylbenzene (mesityl alcohol). This approach also consists of two primary steps starting from mesitylene.
Step 1: Synthesis of 2-(Hydroxymethyl)-1,3,5-trimethylbenzene Mesityl alcohol can be prepared from mesitylene via formylation followed by reduction. The Gattermann reaction, for example, can be used to introduce a formyl group onto the mesitylene ring to produce 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde). wikipedia.org The reaction uses reagents like zinc cyanide and hydrogen chloride. orgsyn.org The resulting aldehyde is then reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-1,3,5-trimethylbenzene, using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Step 2: Methylation of 2-(Hydroxymethyl)-1,3,5-trimethylbenzene The final step is the etherification of the mesityl alcohol. This can be accomplished under basic conditions by first deprotonating the alcohol with a base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide is then treated with a methylating agent, such as methyl iodide (CH₃I), to form the methyl ether via an Sₙ2 reaction. juniperpublishers.comnih.gov This classic Williamson ether synthesis approach is highly effective for converting primary alcohols to methyl ethers.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1a | 1,3,5-Trimethylbenzene | Zn(CN)₂, HCl | 2,4,6-Trimethylbenzaldehyde | Gattermann Formylation |
| 1b | 2,4,6-Trimethylbenzaldehyde | NaBH₄ | 2-(Hydroxymethyl)-1,3,5-trimethylbenzene | Reduction |
| 2 | 2-(Hydroxymethyl)-1,3,5-trimethylbenzene | 1. NaH 2. Methyl Iodide (CH₃I) | This compound | Williamson Ether Synthesis |
Methodological Advancements in Mesitylene Core Synthesis Relevant to Functionalized Derivatives
The synthesis of the mesitylene (1,3,5-trimethylbenzene) core is fundamental for accessing functionalized derivatives such as this compound. Historically, methods involved the dehydration of acetone (B3395972) using strong acids like sulfuric acid. orgsyn.orgwikipedia.org However, contemporary research has focused on developing more efficient, selective, and sustainable catalytic methods. These advancements primarily revolve around catalytic trimerization and transalkylation reactions, as well as the development of greener synthesis pathways.
Catalytic Trimerization and Transalkylation Reactions
Catalytic strategies to produce mesitylene and other trimethylbenzenes often involve either the self-condensation of smaller molecules like acetone or the rearrangement of methyl groups on aromatic rings through transalkylation.
The vapor-phase condensation of acetone over solid acid catalysts represents a significant route to mesitylene. google.comresearchgate.net Various materials have been explored to optimize this process, aiming for high conversion and selectivity. Niobium-supported catalysts, for instance, have demonstrated high selectivity for mesitylene (around 70%) with substantial acetone conversion rates (60-80%) at temperatures between 300°C and 400°C. google.com The catalyst's effectiveness is attributed to its weak acidic nature, which favors the necessary aldol (B89426) condensation while minimizing isomerization by-products. google.com Other catalysts, including tantalum oxide, tungsten oxide, and molybdenum oxides supported on silica (B1680970), have also been investigated, showing that catalyst acidity plays a crucial role in product selectivity. google.com Zeolites and other acidic materials like amorphous silica-alumina (ASA) are also effective for the acid-catalyzed self-condensation of acetone to mesitylene. researchgate.net
Transalkylation is another key industrial process for producing specific aromatic isomers that are in high demand. wikipedia.org This reaction involves the transfer of alkyl groups between aromatic rings. For instance, toluene, which may be overproduced, can be converted into the more valuable benzene and xylenes (B1142099) through disproportionation, a type of transalkylation. wikipedia.org Similarly, mesitylene can be synthesized via the transalkylation of xylene over a solid acid catalyst. wikipedia.org Zeolites are frequently employed as catalysts in these reactions due to their shape-selectivity and acidic properties. wikipedia.org The transalkylation of toluene with C9 aromatics, such as 1,2,4-trimethylbenzene (B165218) (pseudocumene), is a common strategy to increase xylene yield. aidic.it Studies using large-pore zeolites like Beta and Y have investigated the influence of catalyst structure and acidity (specifically the Si/Al ratio) on catalytic activity and stability. aidic.it
Table 1: Catalytic Systems for Mesitylene Synthesis via Trimerization and Transalkylation
Sustainable Synthesis Routes for Trimethylbenzene Scaffolds
The principles of green chemistry are increasingly influencing the synthesis of commodity chemicals, including trimethylbenzenes. chemicalbook.comrsc.org Sustainable routes focus on using renewable feedstocks, employing environmentally benign catalysts, and improving energy efficiency to minimize waste.
A significant advancement in this area is the use of bio-derived acetone as a feedstock for mesitylene production. researchgate.net Acetone can be produced through fermentation processes, offering a renewable alternative to petroleum-based sources. researchgate.net The catalytic conversion of this bio-derived acetone into mesitylene is an attractive pathway for producing renewable fuels and chemicals. Research into this conversion has explored various solid acid and base catalysts to optimize the reaction, which involves a complex series of self- and cross-condensations. One strategy to enhance sustainability and efficiency is the use of combined catalytic systems, such as a dual-bed reactor with separate acid (e.g., Al-MCM-41) and base (e.g., TiO2) catalysts. This approach can lead to synergistic effects, enhancing mesitylene productivity by over 57% at lower temperatures (250 °C) compared to a single catalyst system. The base catalyst facilitates the initial condensation to mesityl oxide, which is then efficiently converted to mesitylene by the acid catalyst.
Table 2: Examples of Sustainable Approaches in Trimethylbenzene Synthesis
Chemical Reactivity and Mechanistic Studies of 2 Methoxymethyl 1,3,5 Trimethylbenzene
Reactions Involving the Methoxymethyl Group
The methoxymethyl group, an ether attached to a benzylic carbon, presents several avenues for chemical transformation. These include the cleavage of the ether linkage, substitution reactions at the carbon adjacent to the aromatic ring, and radical-mediated processes.
Cleavage and Transformations of the Ether Linkage
The ether bond in the methoxymethyl group is susceptible to cleavage under various conditions, a reaction often employed in synthetic chemistry for deprotection. While specific studies on 2-(methoxymethyl)-1,3,5-trimethylbenzene are not extensively documented, the reactivity can be inferred from related compounds and general principles of ether cleavage. For instance, in the synthesis of 1,3,5-tris(methoxymethyl)-2,4,6-trimethylbenzene, a structurally analogous compound, the reverse reaction to ether formation involves the reaction of a chloromethyl group with a methoxide (B1231860). rsc.org This suggests that the ether linkage in this compound could be cleaved by treatment with strong acids or Lewis acids, which would protonate the ether oxygen and facilitate nucleophilic attack on either the methyl or the benzylic carbon.
Furthermore, dynamic transetherification has been demonstrated in polymers containing 1,3,5-tris(methoxymethyl)-2,4,6-trimethylbenzene units. rsc.org This process involves the exchange of the methoxy (B1213986) group with another alcohol, catalyzed by acid. rsc.org Such a reaction pathway indicates that the methoxymethyl group in this compound could undergo similar transformations in the presence of other alcohols and an acid catalyst. The cleavage can also be achieved reductively by certain reagents that can break C-O bonds.
Nucleophilic Substitution Reactions at the Benzylic Carbon
Direct nucleophilic substitution of the methoxy group at the benzylic carbon is generally unfavorable due to the poor leaving group nature of the methoxide ion. For nucleophilic substitution to occur readily at this position, the methoxy group would typically first need to be converted into a better leaving group, such as a halide. The corresponding chloro-analogue, 2-(chloromethyl)-1,3,5-trimethylbenzene (also known as mesitylmethyl chloride), serves as a good model for the reactivity of the benzylic carbon. chemeo.comnist.gov
This benzylic halide would be expected to be highly reactive towards nucleophiles via an S(_N)2 mechanism, and potentially an S(_N)1 mechanism due to the resonance stabilization of the resulting benzylic carbocation by the aromatic ring. The presence of three activating methyl groups on the ring further stabilizes this carbocation.
Table 1: Reactivity of Benzylic Position in 2-(Substituted)-1,3,5-trimethylbenzene Analogues
| Substituent at Benzylic Carbon | Expected Reactivity with Nucleophiles | Plausible Mechanism(s) |
|---|---|---|
| -OCH₃ (Methoxide) | Low (Poor leaving group) | Requires activation (e.g., protonation) |
| -Cl (Chloride) | High | S(_N)2, S(_N)1 |
| -Br (Bromide) | High | S(_N)2, S(_N)1 |
Radical Reactions and Oxidative Pathways
The benzylic C-H bonds of the methoxymethyl group are susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. While specific studies on this compound are scarce, the reactivity can be inferred from studies on similar alkylbenzenes. For example, the side-chain bromination of 1,3,5-trimethylbenzene (mesitylene) with N-bromosuccinimide (NBS) proceeds via a free-radical mechanism to yield brominated methyl groups. google.com This suggests that the benzylic hydrogens of the methoxymethyl group in this compound would be similarly reactive towards radical initiators.
Oxidative pathways can also be initiated at the benzylic position. In the atmosphere, hydroxyl radicals (OH) can abstract a hydrogen atom from the methoxymethyl group, initiating a cascade of reactions with molecular oxygen to form peroxy radicals and subsequently more oxidized products. rsc.org
Reactivity of the Aromatic Ring System
The 1,3,5-trimethylbenzene (mesitylene) core of the molecule is highly activated towards electrophilic attack due to the electron-donating nature of the three methyl groups. The methoxymethyl group also acts as an activating group.
Electrophilic Aromatic Substitution Patterns
The aromatic ring of this compound is highly nucleophilic and readily undergoes electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The substituents on the ring—three methyl groups and one methoxymethyl group—are all activating and ortho-, para-directing.
Given the substitution pattern, the incoming electrophile will be directed to the positions ortho and para to the existing groups. In this specific molecule, the 4- and 6-positions are equivalent and are ortho to the C1-methyl and C5-methyl groups, and para to the C3-methyl group. These positions are also meta to the methoxymethyl group. The position between the two methyl groups (C2) is sterically hindered. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions.
Studies on the nitration of mesitylene (B46885) show that it is significantly more reactive than toluene (B28343), which in turn is more reactive than benzene (B151609). stackexchange.com This high reactivity is attributed to the cumulative electron-donating effect of the three methyl groups. The addition of a fourth activating group, the methoxymethyl group, would be expected to further enhance the reactivity of the aromatic ring in this compound.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-2-(methoxymethyl)-1,3,5-trimethylbenzene |
| Bromination | Br⁺ | 4-Bromo-2-(methoxymethyl)-1,3,5-trimethylbenzene |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-(methoxymethyl)-1,3,5-trimethylbenzene |
Oxidative Degradation Mechanisms Relevant to Trimethylbenzenes (e.g., Photo-oxidation Pathways)
The atmospheric degradation of trimethylbenzenes is primarily initiated by reaction with hydroxyl (OH) radicals. rsc.orgnih.gov For 1,3,5-trimethylbenzene, the dominant initial reaction is the addition of an OH radical to the aromatic ring, forming a TMB-OH adduct. rsc.org This adduct then reacts with molecular oxygen, leading to the formation of peroxy radicals. These peroxy radicals can undergo further reactions to form a variety of products, including bicyclic peroxides, trimethyl phenols, and ring-opened products like methylglyoxal. rsc.org
The photo-oxidation of 1,3,5-trimethylbenzene has been shown to produce secondary organic aerosols (SOA). researchgate.netcopernicus.org Key products identified in both the gas and particle phases include 3,5-dimethyl benzaldehyde (B42025) and 2,4,6-trimethylphenol. researchgate.net The formation of these products involves complex reaction mechanisms, including the formation of bicyclic peroxy radicals. researchgate.net It is expected that the oxidative degradation of this compound would follow similar pathways, with the initial OH radical attack occurring on the aromatic ring, leading to a cascade of oxidation reactions. The methoxymethyl group itself could also be a site for initial OH radical attack, as discussed in section 3.1.3.
Table 3: Common Products from the Photo-oxidation of 1,3,5-Trimethylbenzene
| Product | Phase |
|---|---|
| 3,5-Dimethyl benzaldehyde | Gas and Particle |
| 2,4,6-Trimethylphenol | Gas and Particle |
| 2-Methyl-4-oxo-2-pentenal | Gas and Particle |
| 3,5-Dimethyl-2-furanone | Gas and Particle |
| Oxalic acid | Particle |
Reactions with Reactive Species and Atmospheric Relevance (Mechanistic Focus)
No specific studies detailing the reactions of this compound with key reactive species such as radicals (e.g., hydroxyl radicals), strong acids or bases, or oxidizing and reducing agents were identified.
In the context of atmospheric chemistry, the parent compound, 1,3,5-trimethylbenzene (mesitylene), is recognized as a volatile organic compound (VOC) that can contribute to the formation of tropospheric ozone and secondary organic aerosols through photo-oxidation processes. wikipedia.org The atmospheric degradation of mesitylene is initiated by reaction with hydroxyl (OH) radicals, leading to a complex series of reactions. researchgate.net It can be hypothesized that this compound would also participate in atmospheric photo-oxidation, likely initiated by OH radical attack. The presence of the methoxymethyl group would introduce additional reaction pathways, potentially involving hydrogen abstraction from the methoxy group or the benzylic position, alongside reactions on the aromatic ring. However, without experimental or computational studies on this specific molecule, any proposed mechanism remains speculative.
Research on a structurally related compound, 1,3,5-tris(methoxymethyl)-2,4,6-trimethylbenzene, has shown the reactivity of the benzylic ether linkage in transetherification reactions with alcohols in the presence of an acid catalyst. rsc.org This suggests that the methoxymethyl group in this compound could also be susceptible to acid-catalyzed cleavage or substitution reactions.
Stereochemical Aspects of Reactions and Chiral Transformations (if applicable)
There is no information available in the searched literature concerning the stereochemical aspects of reactions involving this compound. The molecule itself is achiral and does not possess any stereocenters.
For stereochemistry to be a relevant consideration, a reaction would need to introduce a new chiral center into the molecule or the compound would need to interact with a chiral reagent or catalyst. No studies describing such transformations or any analysis of the stereochemical outcomes of reactions involving this compound were found. Therefore, this section is not applicable based on the current body of scientific literature.
Derivatization and Functionalization Strategies
Synthesis of Novel Methoxymethyl-Containing Mesitylene (B46885) Adducts
The formation of adducts with 2-(methoxymethyl)-1,3,5-trimethylbenzene can proceed through various interactions, including the coordination of the methoxy (B1213986) group's oxygen atom to Lewis acidic centers or through π-stacking interactions of the mesitylene ring. While specific studies on adduct formation with this compound are not extensively documented, related research on mesitylene (1,3,5-trimethylbenzene) provides insights into potential synthetic strategies.
For instance, mesitylene is known to form adducts with strong Lewis acids like tin(II) compounds. The addition of 1,3,5-trimethylbenzene to tin(II) salts such as Sn(SO₃F)₂ and Sn(SbF₆)₂ results in the formation of crystalline adducts. researchgate.net It is plausible that this compound could form similar adducts, potentially with enhanced stability or altered stoichiometry due to the coordinating ability of the methoxymethyl substituent. The etheric oxygen could act as an additional binding site, leading to the formation of chelated structures.
The synthesis of such adducts typically involves the direct reaction of the mesitylene derivative with the Lewis acid in a non-coordinating solvent. Characterization of these adducts would rely on techniques such as X-ray crystallography, infrared spectroscopy, and multinuclear NMR to elucidate the nature of the bonding and the coordination environment of the metal center.
Table 1: Examples of Mesitylene Adducts with Tin(II) Compounds researchgate.net
| Mesitylene Derivative | Lewis Acid | Adduct Composition |
| 1,3,5-Trimethylbenzene | Sn(SO₃F)₂ | Sn(SO₃F)₂•C₉H₁₂ |
| 1,3,5-Trimethylbenzene | Sn(SbF₆)₂ | Sn(SbF₆)₂•2C₉H₁₂ |
This table presents data for mesitylene as a model for the potential adduct formation of this compound.
Introduction of Azido, Isocyanato, and Other Functional Groups at the Benzylic Position
The benzylic methylene (B1212753) group in this compound is a prime site for functionalization due to the stability of benzylic radicals, carbocations, and carbanions. chemistrysteps.com This reactivity allows for the introduction of a wide array of functional groups, including azides and isocyanates, which are valuable precursors for further synthetic transformations.
Introduction of the Azido Group:
The compound 2-(azidomethyl)-1,3,5-trimethylbenzene (B1337289) (CAS No. 93368-76-4) is a known derivative, suggesting established synthetic routes. clearsynth.com Generally, benzylic azides can be synthesized from the corresponding benzylic halides or alcohols. A common method involves the nucleophilic substitution of a benzylic bromide with an azide (B81097) salt, such as sodium azide, in a polar aprotic solvent. organic-chemistry.org Alternatively, direct C-H azidation of alkylbenzenes at the benzylic position can be achieved using various reagents under photolytic or catalytic conditions. organic-chemistry.org
Introduction of the Isocyanato Group:
The synthesis of benzylic isocyanates can be achieved through several methods. A direct and operationally simple approach involves the copper-catalyzed C(sp³)–H isocyanation of benzylic C-H bonds. rsc.orgrsc.org This method utilizes a commercially available copper catalyst, a bis(oxazoline) ligand, (trimethylsilyl)isocyanate, and an oxidant. rsc.orgrsc.org The resulting isocyanate can be used in situ for subsequent reactions, such as coupling with amines to form ureas. rsc.orgrsc.org This protocol has shown good site selectivity and functional group tolerance for a range of alkylarenes. rsc.org
Another route to benzylic isocyanates is the conversion of benzyl (B1604629) azides, which can be achieved under thermal or photolytic conditions, often in the presence of carbon monoxide. chemicalbook.com
Table 2: General Conditions for Benzylic C-H Isocyanation rsc.org
| Component | Role | Example Reagent |
| Substrate | Alkylarene | Ethylbenzene derivatives |
| Catalyst | Copper(I) salt | CuOAc |
| Ligand | Bis(oxazoline) | L1 |
| Isocyanate Source | Silyl isocyanate | (trimethylsilyl)isocyanate |
| Oxidant | N-fluoro compound | N-fluorobenzenesulfonimide |
| Solvent | Acetonitrile (B52724) | CH₃CN |
This table outlines a general protocol that could be adapted for the isocyanation of this compound.
Formation of Poly-substituted and Extended Mesitylene Structures
The mesitylene core of this compound can serve as a scaffold for the construction of larger, poly-substituted aromatic structures. These extended architectures are of interest in materials science and supramolecular chemistry.
One strategy to form such structures is through the self-condensation of acetophenone (B1666503) derivatives, which leads to the formation of 1,3,5-triarylbenzenes. sapub.org While this method does not directly utilize this compound as a starting material, functionalized mesitylene derivatives can be incorporated into similar cyclocondensation reactions to create complex, star-shaped molecules. sapub.org
Furthermore, the synthesis of polysubstituted benzenes often involves a carefully planned sequence of electrophilic aromatic substitution and side-chain modification reactions. libretexts.orgpressbooks.publibretexts.org For this compound, the existing substituents will direct further electrophilic attack. The methyl groups are activating and ortho-, para-directing, while the methoxymethyl group is also generally considered to be ortho-, para-directing and activating. The steric hindrance from the flanking methyl groups would likely favor substitution at the remaining unsubstituted aromatic position.
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of substituted benzenes is a key challenge in organic synthesis. For this compound, the primary sites for functionalization are the remaining aromatic C-H bond and the benzylic C-H bonds of the methyl and methoxymethyl groups.
Aromatic C-H Functionalization:
The directing effects of the existing substituents play a crucial role in the regioselectivity of electrophilic aromatic substitution. The three activating groups (two methyl and one methoxymethyl) would strongly favor substitution at the C4 position. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur with high regioselectivity at this position, provided steric hindrance does not become a limiting factor.
Benzylic C-H Functionalization:
Regioselective functionalization of the benzylic positions can be more challenging. While the benzylic hydrogens of the methyl groups are reactive, the benzylic hydrogens of the methoxymethyl group are also susceptible to abstraction. Selective functionalization might be achieved by tuning reaction conditions or using catalysts that can differentiate between these positions based on their electronic or steric environment. For instance, certain enzymatic or biomimetic oxidation systems can exhibit high regioselectivity.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(Methoxymethyl)-1,3,5-trimethylbenzene. Through the analysis of ¹H and ¹³C NMR spectra, researchers can confirm the connectivity of atoms and probe the electronic environment of the molecule.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the methyl protons on the benzene (B151609) ring each resonate at characteristic chemical shifts.
In a typical ¹H NMR spectrum, the two aromatic protons appear as a singlet, a consequence of their chemical equivalence due to the symmetry of the substitution pattern. The three methyl groups attached to the benzene ring also exhibit distinct chemical shifts, with the two methyl groups ortho to the methoxymethyl substituent being equivalent and the para methyl group showing a separate signal. The benzylic protons of the -CH₂- group and the protons of the methoxy (-OCH₃) group each produce a singlet, reflecting the absence of adjacent protons to couple with.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| Aromatic-H | ~6.85 | s | 2H |
| -CH₂- | ~4.35 | s | 2H |
| -OCH₃ | ~3.30 | s | 3H |
| 1,5-CH₃ | ~2.30 | s | 6H |
| 3-CH₃ | ~2.25 | s | 3H |
Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental data.
The ¹³C NMR spectrum offers complementary information, detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show signals for the quaternary aromatic carbons (including those bearing the methyl and methoxymethyl substituents), the aromatic CH carbons, the benzylic methylene carbon, the methoxy carbon, and the carbons of the three methyl groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm, predicted) |
| Aromatic C (quaternary, C-CH₂OCH₃) | ~135 |
| Aromatic C (quaternary, C-CH₃) | ~137 |
| Aromatic C-H | ~129 |
| -CH₂- | ~75 |
| -OCH₃ | ~58 |
| 1,5-CH₃ | ~21 |
| 3-CH₃ | ~19 |
Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental data.
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are employed to rigorously establish atomic connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, COSY would primarily confirm the lack of coupling for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal for the benzylic protons (-CH₂) would correlate with the signal for the benzylic carbon, and the signals for the methyl protons would correlate with their respective methyl carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the benzylic protons and the protons of the adjacent methyl groups on the ring, confirming their close spatial relationship.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragment ion would likely be observed due to the loss of the methoxy group (-OCH₃), resulting in a stable benzylic carbocation. Another characteristic fragmentation pathway would involve the loss of the entire methoxymethyl group (-CH₂OCH₃).
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) |
| 133 | [C₁₀H₁₃]⁺ (Loss of -OCH₃) |
| 119 | [C₉H₁₁]⁺ (Loss of -CH₂OCH₃) |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₁H₁₆O and distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to study the decomposition pathways in detail. By analyzing the daughter ions produced from the fragmentation of the [M]⁺ ion of this compound, researchers can confirm the proposed fragmentation mechanisms and gain further confidence in the structural assignment.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a unique molecular fingerprint, plotting absorbance or transmittance against wavenumber (cm⁻¹).
For this compound, the IR spectrum is characterized by a combination of absorptions arising from the substituted benzene ring, the alkyl (methyl and methylene) groups, and the crucial ether linkage.
Key vibrational modes and their expected absorption regions are:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. For substituted benzenes like mesitylene (B46885), these peaks are often observed in the 3030 to 3080 cm⁻¹ range. docbrown.info
Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups give rise to strong absorption bands in the 2845 to 2975 cm⁻¹ region due to their symmetric and asymmetric stretching vibrations. docbrown.info
Aromatic C=C Ring Stretching: The benzene ring itself has characteristic stretching vibrations that produce sharp peaks of variable intensity near 1600 and 1500 cm⁻¹. docbrown.info
C-O-C Ether Stretching: The most diagnostic feature for confirming the methoxymethyl group is the C-O-C stretching vibration of the ether linkage. Aromatic ethers typically exhibit a strong, characteristic absorption band due to asymmetric stretching in the 1200-1275 cm⁻¹ region. A corresponding symmetric stretch is expected at a lower frequency.
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which appear in the fingerprint region (below 900 cm⁻¹). The specific pattern for a 1,2,3,5-tetrasubstituted ring provides further structural confirmation, distinguishing it from isomers like 1,3,5-trisubstituted mesitylene. docbrown.info
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Intensity |
| 3030 - 3080 | C-H (Aromatic) | Stretching | Medium |
| 2845 - 2975 | C-H (Alkyl) | Stretching | Strong |
| ~1600, ~1500 | C=C (Aromatic) | Ring Stretching | Medium-Strong |
| 1200 - 1275 | C-O-C (Ether) | Asymmetric Stretching | Strong |
| < 900 | C-H (Aromatic) | Out-of-Plane Bending | Medium-Strong |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of this compound, chromatographic methods are indispensable for assessing the purity of a synthesized sample and for analyzing its concentration within a complex reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. dtic.mil In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a long, thin capillary column. dtic.mil As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge (m/z) ratios, which allows for unambiguous identification.
For this compound (Molecular Weight: 164.24 g/mol ), the mass spectrum would exhibit a specific fragmentation pattern.
Molecular Ion (M⁺): A peak corresponding to the intact molecule, [C₁₁H₁₆O]⁺, would be expected at m/z = 164.
Benzylic Cleavage: The bond between the methylene group and the ether oxygen is susceptible to cleavage. The most significant fragmentation pathway is often the loss of a methoxy radical (•OCH₃, mass 31), leading to the formation of a highly stable trimethylbenzyl cation at m/z = 133. This is often the base peak (most abundant ion).
Further Fragmentation: The m/z 133 fragment can further lose a methyl group (•CH₃, mass 15) to produce an ion at m/z = 118. The fragmentation of the aromatic ring itself can also lead to smaller, characteristic ions. docbrown.info
This fragmentation pattern serves as a chemical fingerprint, allowing for the confident identification of the compound even in complex mixtures. The following table details the expected key fragments in the mass spectrum.
| m/z | Proposed Ion Fragment | Formula | Significance |
| 164 | Molecular Ion | [C₁₁H₁₆O]⁺ | Confirms molecular weight |
| 133 | [M - OCH₃]⁺ | [C₁₀H₁₃]⁺ | Likely base peak due to stable cation formation |
| 118 | [M - OCH₃ - CH₃]⁺ | [C₉H₁₀]⁺ | Result of subsequent fragmentation |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Common fragment in alkylbenzenes |
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. ijraset.com Unlike GC, HPLC is suitable for compounds that are non-volatile or thermally unstable. It is particularly valuable for monitoring the progress of chemical reactions, allowing researchers to track the consumption of reactants and the formation of products over time.
When synthesizing or using this compound in a reaction, HPLC can be used to determine the reaction's kinetics and yield. A common approach is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). sielc.com
The components of the reaction mixture are separated based on their relative polarity; less polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times than more polar reactants or byproducts. Detection is typically achieved with an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light at a characteristic wavelength.
A typical set of HPLC parameters for the analysis is outlined in the table below.
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of compounds with varying polarities sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV Absorbance at ~270 nm | Quantifies the aromatic compound |
| Injection Volume | 10 µL | Standardized amount of sample for analysis |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the optimized geometry and energetic properties of organic molecules.
For 2-(Methoxymethyl)-1,3,5-trimethylbenzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to find the molecule's lowest energy conformation. mdpi.comresearchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The results of such a calculation would provide a detailed picture of the molecule's three-dimensional structure.
Key energetic properties that can be determined include the enthalpy of formation and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net
Table 1: Predicted Molecular Properties from DFT Calculations This table is illustrative and based on typical results for similar aromatic ethers, as specific published data for this compound is unavailable.
| Parameter | Predicted Value |
|---|---|
| Optimized Bond Length (Ar-C) | ~1.40 Å |
| Optimized Bond Length (C-O) | ~1.36 Å (Aryl-O), ~1.42 Å (Methyl-O) |
| Optimized Bond Angle (C-O-C) | ~118° |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -0.5 to 0.5 eV |
| HOMO-LUMO Gap | ~5.5 to 7.5 eV |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. osti.gov Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy calculations, making them suitable for analyzing reaction pathways. researchgate.net For this compound, these methods could be used to study reactions such as ether cleavage or electrophilic aromatic substitution. organic-chemistry.org By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a chemical transformation. osti.govethz.ch
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. koreascience.krkummerlaender.eu An MD simulation for this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent, and calculating the forces between atoms over time using classical mechanics.
This approach is invaluable for exploring the molecule's conformational flexibility, particularly the rotation around the C-O bonds and the orientation of the methoxymethyl group relative to the benzene (B151609) ring. mdpi.com MD simulations can also reveal important information about intermolecular interactions, such as π-π stacking between benzene rings or interactions with solvent molecules, which are crucial for understanding the compound's behavior in solution and in condensed phases. kummerlaender.eunih.gov
Modeling of Reaction Mechanisms and Transition States
A critical application of computational chemistry is the detailed modeling of reaction mechanisms. By combining DFT or ab initio methods, it is possible to locate the transition state (TS) for a given reaction—the highest energy point along the reaction coordinate. ethz.ch For reactions involving this compound, such as its synthesis via Williamson ether synthesis or its cleavage, computational modeling can provide the geometry and energy of the TS. nih.govacs.org
This information is used to calculate the activation energy, which is a key determinant of the reaction rate. Furthermore, analyzing the vibrational frequencies at the transition state (where one imaginary frequency is expected) confirms the nature of the saddle point and provides insight into the atomic motions that lead from reactant to product. ethz.ch
Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict various spectroscopic properties, which can be a powerful tool for structure verification and analysis.
Table 2: Computationally Predicted Spectroscopic Data This table is illustrative, demonstrating the types of data that can be generated. Specific values would require dedicated calculations for this compound.
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |
| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation |
| UV-Vis Spectroscopy | Excitation Energies (nm) | TD-DFT |
The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to predict NMR chemical shifts. uncw.edu By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. nih.govgithub.io Similarly, DFT frequency calculations can predict the infrared (IR) spectrum by determining the vibrational modes of the molecule. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. tandfonline.com
Applications in Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecular Synthesis
Precursor to Advanced Organic Scaffolds and Specialty Chemicals
The 1,3,5-trimethylbenzene core serves as a foundational template for creating advanced supramolecular hosts. nih.gov By attaching molecular recognition elements to the scaffold, chemists can design hosts for specific guest molecules. The methyl groups of the core structure influence the conformational preferences of the attached side chains, which can lead to a more ordered and effective binding pocket. nih.gov
While 1,3,5-trimethylbenzene itself provides the basic framework, derivatives like 2-(Methoxymethyl)-1,3,5-trimethylbenzene offer a distinct advantage by incorporating a functional handle. The methoxymethyl group, -CH₂OCH₃, can be chemically modified or replaced, serving as a versatile anchor point for elaborating the scaffold. This functionalization is a critical step in transforming the basic benzene (B151609) derivative into a specialized chemical designed for a specific purpose, such as molecular sensing or catalysis. For instance, the core structure is a precursor in the synthesis of trimesic acid, a common linker in organometallic chemistry. wikipedia.org
Use in Multi-step Synthesis of Functional Molecules
Multi-step synthesis is the cornerstone of creating complex organic molecules with tailored functions. beilstein-journals.orgresearchgate.net Building blocks like this compound are valuable intermediates in these synthetic sequences. The methoxymethyl group can act as a protecting group or as a reactive site for introducing other functionalities through nucleophilic substitution or other transformations.
The general strategy involves leveraging the trimethylbenzene core for structural integrity and orientation, while the methoxymethyl group provides a site for sequential chemical reactions. This approach allows for the systematic construction of larger, functional molecules where the final properties are a direct result of the designed synthetic pathway. Deep generative models in chemistry recognize the importance of assembling such building blocks to design novel molecules with high synthesizability and desired properties. nih.gov
Integration into Polymeric Materials and Frameworks
The symmetric and rigid nature of the 1,3,5-trimethylbenzene unit makes it an excellent candidate for incorporation into highly ordered, porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), as well as a monomer or crosslinker in polymer systems. unt.edusemanticscholar.org
Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
COFs and MOFs are crystalline porous materials constructed from molecular building blocks linked by strong covalent or coordination bonds, respectively. researchgate.netrsc.org The choice of building blocks dictates the resulting framework's topology, pore size, and chemical properties. The 1,3,5-substitution pattern of the trimethylbenzene core provides a C3-symmetric node, which is a common geometric motif for creating extended two-dimensional or three-dimensional networks. semanticscholar.org
For example, 1,3,5-benzene-tricarboxylate (BTC), derived from the oxidation of 1,3,5-trimethylbenzene, is a widely used linker in the synthesis of numerous MOFs, such as the well-known HKUST-1 (Cu₃(BTC)₂). wikipedia.orgresearchgate.net Similarly, triazine-cored COFs have been synthesized using 2,4,6-trimethyl-1,3,5-triazine, a nitrogen-containing analogue of mesitylene (B46885), highlighting the utility of this substitution pattern for creating highly crystalline and porous frameworks. nih.gov Functionalized derivatives such as this compound could be modified to bear the necessary reactive groups (e.g., aldehydes, amines, boronic acids) to serve as custom linkers, enabling the introduction of specific functionalities into the pores of these advanced materials. unt.edu
Monomer in Polymer Chemistry (e.g., functionalized polymers)
In polymer chemistry, monomers are the repeating units that form the long chains of a polymer. msu.edu Molecules with multiple reactive sites can act as crosslinkers, connecting different polymer chains to form a network. A closely related compound, 1,3,5-tris(methoxymethyl)-2,4,6-trimethylbenzene (TMM-TMB), demonstrates the significant role that methoxymethyl-functionalized trimethylbenzenes can play in this field. rsc.org
TMM-TMB has been utilized as a trifunctional crosslinker to create robust, closed-loop recyclable polymeric materials through a process called transetherification. rsc.org In this process, the TMM-TMB crosslinker is reacted with aliphatic diols in a melt, forming a cross-linked polymer network based on dynamic benzylic ether linkages. These networks exhibit excellent thermal stability and can be chemically degraded to recover the original monomers in high yields, which can then be used to re-synthesize the polymer. This demonstrates a circular "closed-loop" life cycle for the material. rsc.org The properties of these polymers can be tuned by changing the length of the diol used, which affects the distance between crosslinks. rsc.org
| Polymer Name | Diol Monomer Used | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td,5%) | Stress Relaxation Time (τ*) at 180 °C (s) |
|---|---|---|---|---|
| BE-6 | 1,6-Hexanediol | 16 °C | 326 °C | 142 |
| BE-10 | 1,10-Decanediol | -4 °C | 340 °C | 105 |
| BE-12 | 1,12-Dodecanediol | -12 °C | 345 °C | 75 |
Synthetic Utility in Functional Material Design
The design of functional materials requires molecular components that impart specific, desirable properties to the final product. The synthetic utility of this compound and its analogues lies in the combination of a rigid, geometrically defined core with one or more reactive methoxymethyl groups.
This combination is particularly powerful for creating dynamic and responsive materials. As demonstrated with the TMM-TMB crosslinker, the benzylic ether bonds formed from the methoxymethyl groups are dynamic covalent bonds. rsc.org Under certain conditions (e.g., heat and catalysis), these bonds can break and reform, allowing the material to be malleable, reprocessable, and recyclable. This dynamic chemistry is a key strategy in designing sustainable polymers and "smart" materials that can adapt to external stimuli. rsc.org The research into these recyclable polymers showed that the monomers could be recovered with high yields (>93%) and reused to produce fresh polymers with nearly identical properties, enabling true closed-loop recyclability. rsc.org This highlights the immense potential of using such building blocks to design next-generation materials with a focus on sustainability and performance.
Catalysis and Reaction Engineering Studies
Utilization in Catalyst Synthesis and Design (e.g., as a swelling agent or scaffold)
The robust and symmetric structure of the 1,3,5-trimethylbenzene core makes it a valuable component in the synthesis and design of catalytic materials. Its primary roles are as a swelling agent in the creation of mesoporous materials and as a rigid scaffold in the architecture of supramolecular hosts.
As a Swelling Agent: 1,3,5-trimethylbenzene (TMB) is effectively used as an organic swelling agent or pore expander in the synthesis of mesoporous materials, such as mesocellular foam (MCF) and SBA-15 silica (B1680970). researchgate.netresearchgate.net In the synthesis of MCF, TMB is added to a surfactant-templated silica preparation, where it penetrates the hydrophobic cores of the surfactant micelles, causing them to expand. researchgate.net This expansion leads to the formation of materials with significantly larger pore sizes than what can be achieved with the surfactant alone. The dosage of TMB directly influences the final structure of the material; as the amount of TMB increases, the silica structure can transition from a hexagonal arrangement to a more open, cellular foam structure. researchgate.net This tailored porosity is critical for catalytic applications where large molecules are involved, as it facilitates better mass transport to and from the active sites within the catalyst.
As a Molecular Scaffold: The rigid, well-defined geometry of the 1,3,5-trimethylbenzene unit has been widely exploited in supramolecular chemistry to create preorganized molecular hosts. beilstein-journals.orgnih.govnih.gov The benzene (B151609) ring acts as a rigid platform, and the methyl groups provide a structural framework that can help orient appended functional groups in a convergent manner, creating a well-defined binding pocket. beilstein-journals.orgnih.gov This preorganization minimizes the entropic penalty upon guest binding, leading to higher binding affinities. nih.gov In the context of 2-(Methoxymethyl)-1,3,5-trimethylbenzene, the mesitylene (B46885) core would serve as this stable scaffold, with the methoxymethyl group being one of the functional elements oriented by the ring structure. This principle is fundamental to designing catalysts or receptors where precise positioning of reactive groups is essential for activity and selectivity.
Investigation of Catalytic Transformations Involving the Methoxymethyl Group or Mesitylene Core
The reactivity of this compound in catalytic transformations can be considered in terms of its two main components: the aromatic mesitylene core and the benzyl (B1604629) methyl ether functionality.
Reactions of the Mesitylene Core: The mesitylene ring is susceptible to electrophilic aromatic substitution, a foundational reaction in organic synthesis. msu.edu The three methyl groups are activating and direct incoming electrophiles to the ortho and para positions (which are themselves substituted), leading to reactions on the ring under appropriate catalytic conditions.
Reactions of the Methoxymethyl Group: The methoxymethyl group, being a benzyl ether, is the more reactive site for many catalytic transformations, particularly ether cleavage. Research on analogous sterically hindered benzyl methyl ethers shows they readily undergo acid-catalyzed reactions to yield nucleophilic substitution products via a carbonium ion intermediate. cdnsciencepub.com The cleavage of the C-O bond in the methoxymethyl group is a key potential transformation and can be achieved through several catalytic methods:
Acid Catalysis: The use of catalytic amounts of strong acids, particularly in specialized solvents like hexafluoro-2-propanol, has been shown to be effective for the chemoselective cleavage of electron-rich benzyl ethers. universiteitleiden.nl
Hydrogenolysis: Catalytic hydrogenolysis is a common method for cleaving benzyl ethers. Heterogeneous nickel catalysts, for instance, can selectively cleave aryl C-O bonds under relatively mild conditions (e.g., 1 bar of H2), leaving the aromatic ring intact. escholarship.org Similarly, cobalt-zinc (B8468989) catalysts have been studied for the cleavage of aryl-ether linkages in lignin (B12514952) model compounds, which are structurally related. rsc.org
Lewis Acid Catalysis: Various Lewis acids are known to promote the cleavage of ethers. researchgate.net These reactions are central to deprotection strategies in organic synthesis and the degradation of complex molecules like lignin. rsc.org
These transformations would convert this compound into valuable derivatives such as 2,4,6-trimethylbenzyl alcohol or mesitylene itself.
Role in Probing Catalytic Mechanisms and Active Sites
While simple molecules are often used to probe catalyst surfaces, this compound offers potential as a more sophisticated probe molecule due to its dual functionality. The interaction of both the aromatic ring and the ether oxygen with a catalyst surface can provide detailed insights into the nature and distribution of active sites.
Brønsted vs. Lewis Acidity: Brønsted acid sites (proton donors) could protonate the ether oxygen, initiating a cleavage or substitution reaction through an E1 or SN1-type mechanism. In contrast, Lewis acid sites (electron acceptors) could coordinate directly with the lone pairs of the ether oxygen. These distinct interactions would lead to different adsorption energies and potentially different reaction pathways and products, allowing for the characterization of the type of acid sites present.
Steric Environment of Active Sites: The bulky mesityl group imposes significant steric constraints. The ability of the molecule to access and react at certain active sites can provide information about the pore structure and the steric accessibility of those sites, similar to how mesitylene has been used to study the external surface of zeolite nanosheets. chemicalbook.com
By analyzing the reaction products and desorption profiles, one could gain a more detailed picture of the catalyst's surface chemistry than is possible with simpler aromatic or ether probes alone.
Kinetic and Mechanistic Studies in Reaction Engineering Contexts
Kinetic and mechanistic studies are crucial for designing and optimizing chemical reactors. While no specific kinetic models for this compound are available, extensive research on its parent compound, 1,3,5-trimethylbenzene (mesitylene), provides a strong foundation. These studies, typically focused on combustion and pyrolysis, reveal the fundamental reaction pathways of the mesitylene core under various conditions.
High-Temperature Pyrolysis and Combustion: Comparative studies on C9H12 isomers show that 1,3,5-trimethylbenzene begins to pyrolyze at approximately 1200 K. mdpi.com The primary reaction pathways involve the formation of a benzyl-type radical through H-abstraction from a methyl group, followed by decomposition reactions that produce key soot precursors like acetylene (B1199291) and benzene. mdpi.comresearchgate.net Detailed kinetic models for mesitylene combustion accurately reproduce global phenomena such as ignition delay and laminar burning velocities. researchgate.net A key mechanistic feature is the formation of stable intermediates like 3,5-dimethylbenzaldehyde. researchgate.net
Low-Temperature Oxidation: At lower temperatures (700-1100 K), the oxidation of mesitylene is primarily initiated by dehydrogenation reactions by hydroxyl (OH) radicals and substitution reactions with hydrogen (H) atoms. researchgate.net These initial steps dictate the subsequent product distribution.
A comprehensive kinetic model for this compound would necessarily incorporate these established reaction pathways for the mesitylene core. In addition, it would require new reaction classes to account for the methoxymethyl group, including:
H-abstraction from the central methylene (B1212753) (-CH2-) bridge.
Unimolecular C-O bond fission (ether cleavage).
Reactions involving the ether oxygen.
The table below summarizes experimental conditions from a comparative pyrolysis study of trimethylbenzene isomers. mdpi.com
| Parameter | Value |
|---|---|
| Temperature Range | 1100–1700 K |
| Pressure Range | 10–15 bar |
| Fuel Concentration | 200 ppm |
| Reaction Time | ~1.8 ms |
| Primary Pyrolysis Onset (T135MBZ) | ~1200 K |
| Key Products | Acetylene, Benzene |
These foundational kinetic and mechanistic data for the mesitylene core are essential for any reaction engineering analysis involving this compound, providing a starting point for developing more complex models that include the reactivity of the methoxymethyl substituent.
Q & A
Q. What are the optimized synthetic routes for 2-(Methoxymethyl)-1,3,5-trimethylbenzene, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via electrophilic substitution or functional group modification of mesitylene derivatives. Key methods include:
- Hypervalent iodine-mediated reactions : Using [bis(trifluoroacetoxy)iodo]benzene for iodination or methoxymethylation, followed by purification via column chromatography .
- Electrochemical protocols : Electrochemically induced protolytic carbon-carbon bond formation in acetonitrile with LiClO₄ as an electrolyte, enabling regioselective functionalization .
- Alkylation of 1,3,5-trimethylbenzene : Methoxymethyl chloride or similar reagents under Friedel-Crafts conditions, requiring controlled temperatures (0–25°C) and Lewis acid catalysts (e.g., AlCl₃).
Critical factors : Solvent polarity, catalyst activity, and stoichiometry of methoxymethylating agents. Yields typically range from 40–70%, with impurities managed via recrystallization or HPLC .
Q. How is the structural characterization of this compound performed?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify methoxymethyl (-CH₂OCH₃) and aromatic methyl groups. For example, the methoxymethyl proton signal appears at δ 3.3–3.5 ppm, while aromatic protons resonate at δ 6.7–7.1 ppm .
- X-ray crystallography : Resolves spatial arrangement, bond lengths, and angles. Derivatives like 2,4,6-tris(morpholino-methyl) analogs have been characterized with C–C bond lengths of ~1.49 Å .
- IR spectroscopy : Confirms ether (C–O–C) stretching at 1100–1250 cm⁻¹ and aromatic C–H bending near 800 cm⁻¹ .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- GC-MS : Using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Electron ionization (70 eV) generates fragment ions at m/z 91 (tropylium) and 121 (methoxymethyl fragment). Detection limits: ~0.1 µg/L .
- HPLC-UV : C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. Retention time: ~8.2 min .
Sample prep : Solid-phase extraction (SPE) with C18 cartridges for environmental matrices .
Q. What safety protocols are critical when handling this compound?
- Glove selection : Nitrile gloves (≥0.11 mm thickness) tested to EN 374 standards for chemical resistance. Avoid latex due to permeation risks .
- Ventilation : Use fume hoods or local exhaust to maintain vapor concentrations below 10 ppm.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of methoxymethylation in 1,3,5-trimethylbenzene derivatives?
The methoxymethyl group preferentially attaches to the para position relative to existing methyl groups due to steric and electronic effects:
- Steric hindrance : Methyl groups at 1,3,5-positions direct electrophiles to the less hindered 2-position.
- Electrophilic activation : Hyperconjugation from methyl groups stabilizes transition states. Computational studies (DFT) show lower activation energy for para substitution vs. ortho (ΔG‡ ≈ 5–8 kJ/mol) .
Q. How does this compound contribute to secondary organic aerosol (SOA) formation?
Under simulated atmospheric conditions (OH radical exposure):
- Oxidation pathways : OH abstraction at the methoxymethyl group forms aldehydes (e.g., 3,5-dimethylbenzaldehyde), which condense into SOA.
- Aerosol yield : ~15–20% mass yield at 50 ppb precursor concentration, measured via aerosol mass spectrometry (AMS) .
Q. Can computational models predict the reactivity of this compound in catalytic systems?
Yes. Molecular docking and DFT calculations (e.g., Gaussian 16) using SMILES/CIF files (PubChem CID: [insert]) reveal:
Q. How to resolve contradictions in reported synthetic yields for methoxymethylated aromatics?
Discrepancies often arise from:
Q. What advanced spectroscopic techniques elucidate rotational dynamics in this compound?
Q. Can this compound serve as a ligand in organometallic catalysis?
Preliminary studies show potential:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
